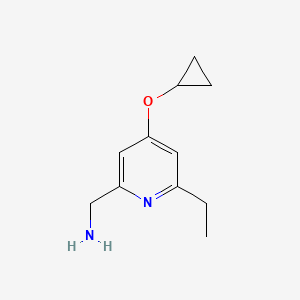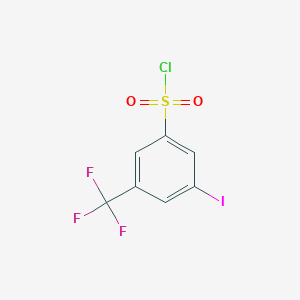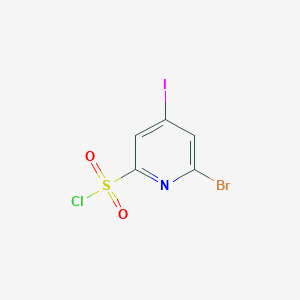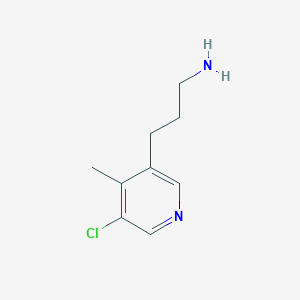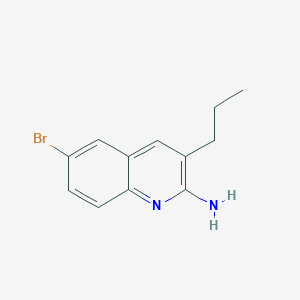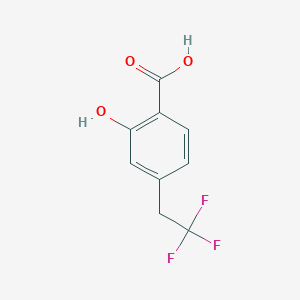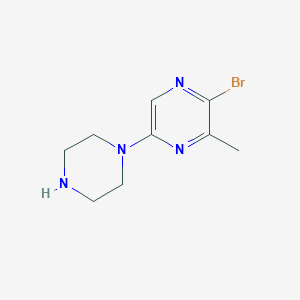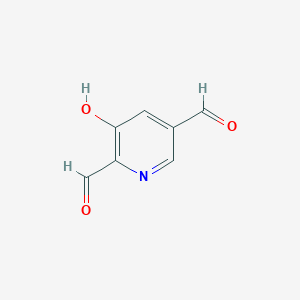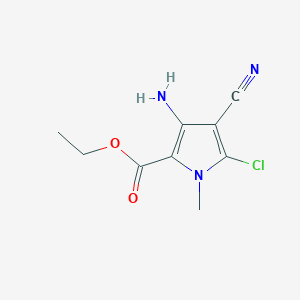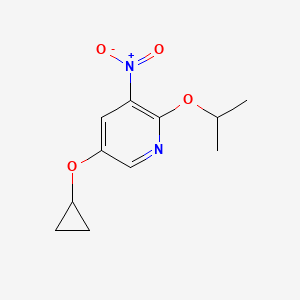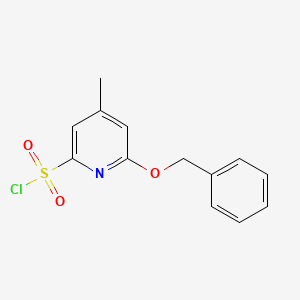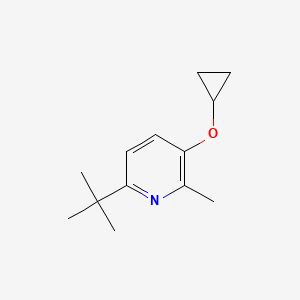
2-Hydroxy-N1,N1,N4-trimethylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N1,N4-trimethylterephthalamide typically involves the condensation of terephthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of terephthaloyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N1,N1,N4-trimethylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-N1,N1,N4-trimethylterephthalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N1,N1,N4-trimethylterephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)terephthalamide: Similar in structure but with additional hydroxyethyl groups.
Terephthalic acid: The parent compound without the amide and hydroxyl modifications.
Uniqueness
2-Hydroxy-N1,N1,N4-trimethylterephthalamide is unique due to its specific combination of hydroxyl and trimethylamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-hydroxy-1-N,1-N,4-N-trimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(15)7-4-5-8(9(14)6-7)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15) |
Clé InChI |
OVHSPRMAWQFTDE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)C(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


